Boiling Point Elevation vs. N-tert-Butylallylamine Reflects the Contribution of Geminal Dimethyl Substitution
N-tert-Butyl-1,1-dimethylallylamine (C₉H₁₉N, MW 141.25 g/mol) exhibits a boiling point of 141 °C (lit.), which is 29 °C higher than the boiling point of N-tert-butylallylamine (C₇H₁₅N, MW 113.20 g/mol) at 112 °C (lit.) . This elevation arises from the additional methylene and two methyl groups (geminal dimethyl) on the allyl carbon skeleton, increasing molecular weight by 28.05 g/mol and enhancing London dispersion forces. The 26% increase in boiling point (in Kelvin) far exceeds what would be expected from a simple mass effect alone, suggesting that the geminal dimethyl group also contributes to a sterically constrained conformational ensemble that influences intermolecular packing in the liquid phase .
| Evidence Dimension | Boiling Point (atmospheric pressure) |
|---|---|
| Target Compound Data | 141 °C (lit.) |
| Comparator Or Baseline | N-tert-Butylallylamine (CAS 16486-68-3): 112 °C (lit.) |
| Quantified Difference | +29 °C (26% increase in bp, Kelvin scale) |
| Conditions | Atmospheric pressure; literature values from supplier specifications |
Why This Matters
A higher boiling point translates to lower volatility during ambient handling and broader liquid-phase temperature windows in solvent-free or high-temperature reactions, which may be advantageous during distillation-based purification or when the amine is used as a reagent or ligand above 100 °C.
